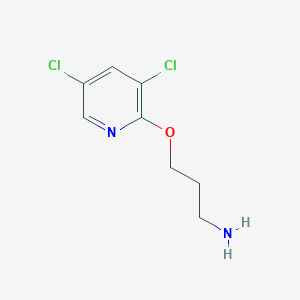
3-((3,5-Dichloropyridin-2-yl)oxy)propan-1-amine
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
3-((3,5-Dichloropyridin-2-yl)oxy)propan-1-amine is an organic compound with the molecular formula C8H10Cl2N2O It features a pyridine ring substituted with two chlorine atoms at the 3 and 5 positions, and an oxypropanamine group at the 2 position
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of 3-((3,5-Dichloropyridin-2-yl)oxy)propan-1-amine typically involves the following steps:
Starting Materials: The synthesis begins with 3,5-dichloropyridine and 3-chloropropan-1-amine.
Reaction: The 3,5-dichloropyridine undergoes a nucleophilic substitution reaction with 3-chloropropan-1-amine in the presence of a base such as potassium carbonate (K2CO3) or sodium hydroxide (NaOH).
Conditions: The reaction is usually carried out in an organic solvent like dimethylformamide (DMF) or dimethyl sulfoxide (DMSO) at elevated temperatures (80-100°C) to facilitate the substitution.
Industrial Production Methods
For industrial-scale production, the process is optimized for higher yields and purity. This often involves:
Catalysts: Using phase-transfer catalysts to enhance the reaction rate.
Purification: Employing techniques such as recrystallization or column chromatography to purify the final product.
Automation: Utilizing automated reactors to control reaction parameters precisely.
Analyse Chemischer Reaktionen
Types of Reactions
3-((3,5-Dichloropyridin-2-yl)oxy)propan-1-amine can undergo various chemical reactions, including:
Oxidation: It can be oxidized to form corresponding N-oxides.
Reduction: Reduction reactions can target the pyridine ring or the amine group.
Substitution: The chlorine atoms on the pyridine ring can be substituted with other nucleophiles.
Common Reagents and Conditions
Oxidation: Reagents like hydrogen peroxide (H2O2) or m-chloroperoxybenzoic acid (m-CPBA) are commonly used.
Reduction: Catalytic hydrogenation using palladium on carbon (Pd/C) or lithium aluminum hydride (LiAlH4).
Substitution: Nucleophiles such as amines, thiols, or alkoxides in the presence of a base.
Major Products
Oxidation: N-oxides of the original compound.
Reduction: Reduced forms of the pyridine ring or amine group.
Substitution: Various substituted derivatives depending on the nucleophile used.
Wissenschaftliche Forschungsanwendungen
Chemistry
In chemistry, 3-((3,5-Dichloropyridin-2-yl)oxy)propan-1-amine is used as an intermediate in the synthesis of more complex molecules. Its reactivity makes it a valuable building block for creating diverse chemical libraries.
Biology
In biological research, this compound is studied for its potential as a ligand in receptor binding studies. Its structure allows it to interact with various biological targets, making it useful in drug discovery.
Medicine
Medically, derivatives of this compound are explored for their potential therapeutic effects. They may act as inhibitors or modulators of specific enzymes or receptors, contributing to the development of new pharmaceuticals.
Industry
Industrially, it is used in the production of agrochemicals and specialty chemicals. Its reactivity and stability make it suitable for various applications, including as a precursor in the synthesis of pesticides and herbicides.
Wirkmechanismus
The mechanism of action of 3-((3,5-Dichloropyridin-2-yl)oxy)propan-1-amine involves its interaction with molecular targets such as enzymes or receptors. The compound can bind to active sites, inhibiting or modulating the activity of these targets. This interaction often involves hydrogen bonding, hydrophobic interactions, and van der Waals forces.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
3-((3,5-Dichloropyridin-2-yl)oxy)ethan-1-amine: Similar structure but with an ethanamine group instead of propanamine.
3-((3,5-Dichloropyridin-2-yl)oxy)butan-1-amine: Similar structure but with a butanamine group.
Uniqueness
3-((3,5-Dichloropyridin-2-yl)oxy)propan-1-amine is unique due to its specific substitution pattern and the presence of the propanamine group. This gives it distinct reactivity and binding properties compared to its analogs, making it particularly valuable in certain applications.
Eigenschaften
Molekularformel |
C8H10Cl2N2O |
|---|---|
Molekulargewicht |
221.08 g/mol |
IUPAC-Name |
3-(3,5-dichloropyridin-2-yl)oxypropan-1-amine |
InChI |
InChI=1S/C8H10Cl2N2O/c9-6-4-7(10)8(12-5-6)13-3-1-2-11/h4-5H,1-3,11H2 |
InChI-Schlüssel |
ZZQYNCPLMCUTQD-UHFFFAOYSA-N |
Kanonische SMILES |
C1=C(C=NC(=C1Cl)OCCCN)Cl |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.
















